

An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Iodoquinoline-5-carboxylic acid**

Cat. No.: **B11837718**

[Get Quote](#)

This technical guide provides a comprehensive overview of the available scientific information on **8-Iodoquinoline-5-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited specific data on this particular molecule in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to the broader class of quinoline carboxylic acids to provide a functional context for research and development.

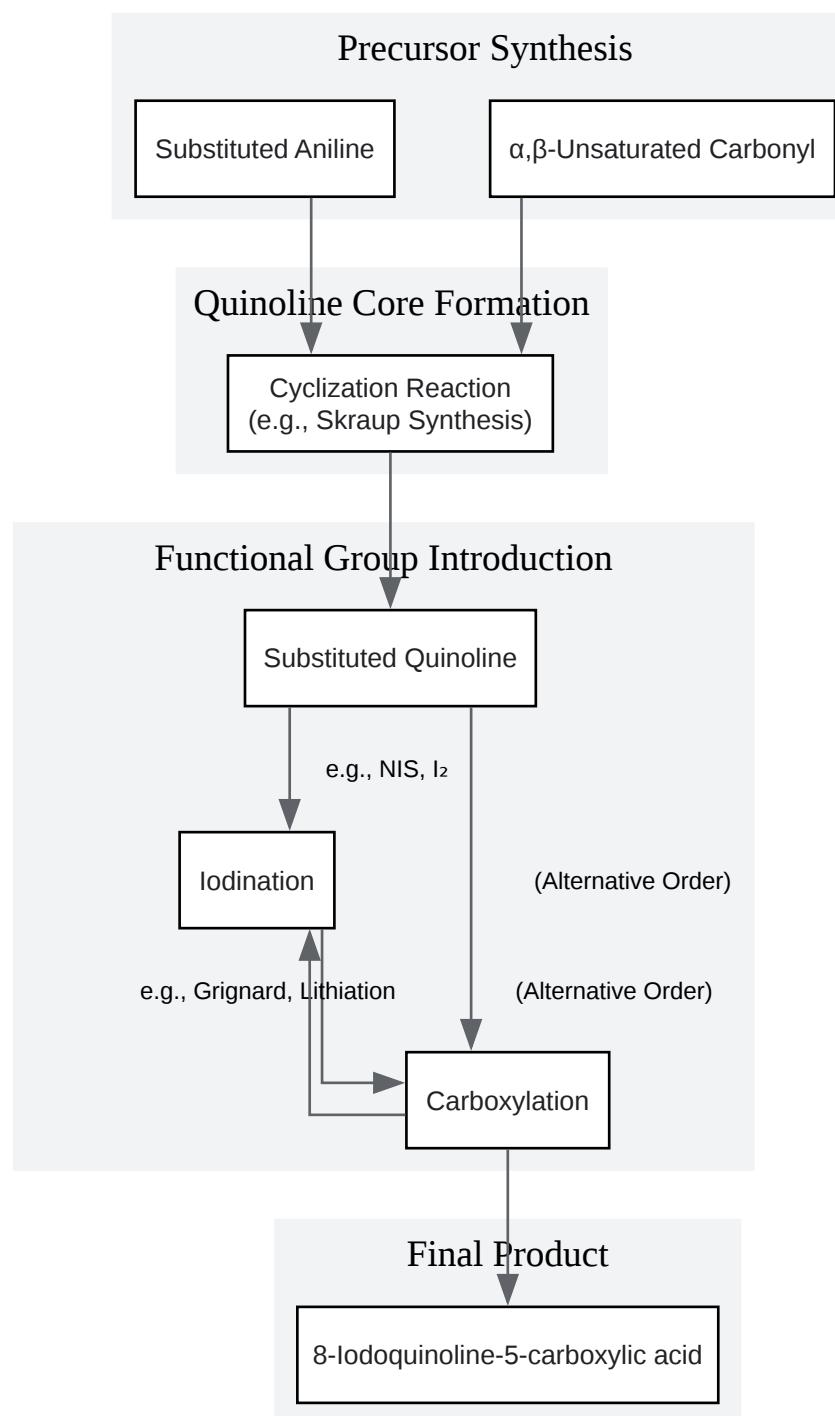
Core Molecular Data

8-Iodoquinoline-5-carboxylic acid is a derivative of quinoline, a bicyclic heteroaromatic compound. The introduction of an iodine atom at the 8th position and a carboxylic acid group at the 5th position defines its unique chemical structure and potential for further chemical modification and biological activity.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ INO ₂	[1]
Molecular Weight	299.06 g/mol	N/A
CAS Number	1427082-96-9	[1]

Note: The molecular weight is calculated from the molecular formula.


Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **8-Iodoquinoline-5-carboxylic acid** are not readily available in the reviewed literature, general synthetic strategies for quinoline and its carboxylic acid derivatives are well-established. These can serve as a foundational approach for its preparation.

General Synthetic Approaches

The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For the introduction of substituents at specific positions, multi-step synthetic sequences are typically required. A plausible, though not experimentally verified, approach to **8-Iodoquinoline-5-carboxylic acid** could involve the synthesis of a suitably substituted aniline precursor followed by cyclization to form the quinoline ring, with subsequent iodination and carboxylation steps.

Below is a generalized workflow for the synthesis of substituted quinoline carboxylic acids.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for substituted quinoline carboxylic acids.

Characterization

The structural confirmation of **8-Iodoquinoline-5-carboxylic acid** would rely on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for determining the substitution pattern on the quinoline ring.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid and the aromatic system.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathway modulations have been reported for **8-Iodoquinoline-5-carboxylic acid**, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.

The presence of a carboxylic acid group can influence the pharmacokinetic properties of a molecule, potentially impacting its solubility, cell permeability, and interaction with biological targets. The iodine atom, a halogen, can modulate the lipophilicity and metabolic stability of the compound and may participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given the activities of other substituted quinolines, **8-Iodoquinoline-5-carboxylic acid** could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, its therapeutic potential remains speculative.

Conclusion

8-Iodoquinoline-5-carboxylic acid is a chemical entity with a defined structure and molecular weight. While detailed experimental protocols and biological data are currently lacking in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of more complex molecules and a candidate for biological screening. Further research is necessary to elucidate its chemical reactivity, pharmacological properties, and

potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Quinolincarboxylic acid, 8-ido- | 1427082-96-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Iodoquinoline-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11837718#8-idoquinoline-5-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

